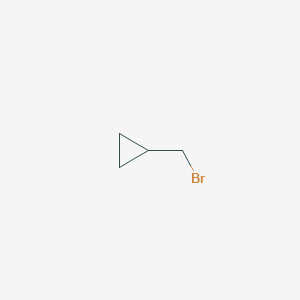

Bromomethylcyclopropane

Beschreibung

Eigenschaften

IUPAC Name |

bromomethylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br/c5-3-4-1-2-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEILLAXRDHDKDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220785 | |

| Record name | Bromomethylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7051-34-5, 1219805-93-2 | |

| Record name | (Bromomethyl)cyclopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7051-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromomethylcyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007051345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromomethylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromomethylcyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1219805-93-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOMETHYLCYCLOPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8ZPP7X54B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bromomethylcyclopropane from Cyclopropylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing bromomethylcyclopropane from cyclopropylmethanol (B32771), a critical building block in the pharmaceutical and agrochemical industries.[1][2] This document details the prevalent synthetic methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols.

Introduction

(Bromomethyl)cyclopropane, also known as cyclopropylmethyl bromide, is a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and electronic materials.[3] The inherent strain in the cyclopropyl (B3062369) ring imparts unique chemical reactivity, making it a valuable moiety for modulating the biological activity and physicochemical properties of target compounds.[1] However, the synthesis of high-purity (bromomethyl)cyclopropane is challenged by the potential for ring-opening and rearrangement reactions, which lead to isomeric impurities that are difficult to separate due to close boiling points.[3][4] This guide focuses on methods that mitigate these side reactions to afford high-purity this compound.

Synthetic Methodologies and Mechanistic Considerations

The conversion of cyclopropylmethanol, a primary alcohol, to this compound is typically achieved through nucleophilic substitution. Several reagents and conditions have been developed to effect this transformation, each with distinct advantages and disadvantages. The primary challenge is to prevent the formation of byproducts such as bromocyclobutane (B1266235) and 4-bromo-1-butene (B139220), which arise from the rearrangement of the intermediate cyclopropylmethyl cation.[3][4]

The most common and industrially viable methods involve the use of phosphorus-based brominating agents. These reagents convert the hydroxyl group of the alcohol into a good leaving group, which is subsequently displaced by a bromide ion in an SN2 reaction.[5][6][7] This pathway is generally preferred as it avoids the formation of a discrete carbocation, thus minimizing rearrangements.[8]

Phosphorus Tribromide (PBr₃)

The reaction of cyclopropylmethanol with phosphorus tribromide (PBr₃) is a widely used method for the synthesis of this compound.[3][9] The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[3][9]

Reaction Scheme:

Figure 2: General reaction scheme for the Appel reaction.

The mechanism of the Appel reaction involves the activation of triphenylphosphine (B44618) by carbon tetrabromide to form a phosphonium (B103445) salt. The alcohol then reacts with this intermediate to form an alkoxyphosphonium salt, making the hydroxyl group a good leaving group. Finally, the bromide ion displaces the triphenylphosphine oxide in an SN2 manner. [10][11]

Other Brominating Agents

Other reagents can also be employed for this transformation, although they are less commonly cited in the context of high-purity synthesis of this compound. These include:

-

Hydrogen Bromide (HBr): While a classic reagent for converting alcohols to alkyl bromides, the strongly acidic conditions can promote carbocation formation and subsequent rearrangement, leading to a mixture of products. [12][13]* Thionyl Bromide (SOBr₂): Similar to thionyl chloride, SOBr₂ can be used, but it is less stable and readily available than its chloride counterpart. [14]* N-Bromosuccinimide (NBS) and Triphenylphosphine: This combination is also effective but NBS can be a costly reagent for industrial applications. [15][16]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported procedures for the synthesis of this compound from cyclopropylmethanol.

Table 1: Reaction Conditions and Yields

| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| PBr₃ | PBr₃, Cyclopropylmethanol | DMF | -10 to 20 | 1 - 40 | 80 - 99 | 99.3 - 99.6 | [3] |

| Triarylphosphite/Bromine | Triarylphosphite, Bromine, Cyclopropylmethanol | DMF | -12 to -5 | Not specified | 78 | 98.3 | [16][17] |

| Appel Reaction | PPh₃, CBr₄, Cyclopropylmethanol | CH₂Cl₂ | 0 | 0.5 | Not specified for this specific reaction, but generally high | High | [11] |

Table 2: Byproduct Formation in PBr₃/DMF Method

| Byproduct | Content (%) (Procedure 1) | Content (%) (Procedure 2) | Reference |

| Bromocyclobutane | 0.5 | 0.3 | [3] |

| 4-bromo-1-butene | 0.2 | 0.1 | [3] |

Detailed Experimental Protocols

Protocol 1: Synthesis using Phosphorus Tribromide in DMF (High Yield)

This protocol is adapted from a high-yield industrial method. [3] Materials:

-

Cyclopropylmethanol

-

Phosphorus tribromide (PBr₃)

-

N,N-dimethylformamide (DMF)

-

Four-neck flask equipped with a reflux condenser, thermometer, and magnetic stirrer

Procedure:

-

In a four-neck flask, stir 1491.9 g of N,N-dimethylformamide at an internal temperature of 20°C.

-

Slowly add 312.8 g of phosphorus tribromide dropwise at 20°C.

-

After the addition of PBr₃ is complete, slowly add 125.0 g of cyclopropylmethanol at 20°C.

-

Age the reaction mixture for 1 hour.

-

Upon completion, the reaction mixture is washed and subjected to vacuum distillation to obtain (Bromomethyl)cyclopropane.

Expected Outcome:

-

Conversion of cyclopropylmethanol: 100.0%

-

Selectivity for (Bromomethyl)cyclopropane: 99.3%

-

Quantitative yield: 99 mol%

-

By-products: Bromocyclobutane (0.5%), 4-bromo-1-butene (0.2%)

Protocol 2: Synthesis using Triarylphosphite and Bromine

This protocol is based on a patented method designed for high purity and industrial scale-up. [16][17] Materials:

-

Triarylphosphite (e.g., triphenylphosphite)

-

Bromine (Br₂)

-

Cyclopropylmethanol

-

Polar aprotic solvent (e.g., DMF)

-

Jacketed glass reactor

Procedure:

-

In a clean, dry, and nitrogen-purged reactor, load the specified volume of DMF.

-

Add the triarylphosphite to the DMF with stirring.

-

Cool the mixture to below 15°C.

-

Slowly add bromine while maintaining the temperature below 15°C.

-

After the addition of bromine is complete, lower the temperature to below 0°C.

-

Slowly add cyclopropylmethanol, ensuring the temperature remains below 0°C (ideally between -10°C and -5°C).

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

The (bromomethyl)cyclopropane is then recovered via distillation under reduced pressure.

Expected Outcome:

-

Purity of (bromomethyl)cyclopropane: > 98%

-

Yield: ~78%

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Figure 3: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from cyclopropylmethanol can be achieved with high yield and purity through carefully controlled reaction conditions. The use of phosphorus-based brominating agents, particularly phosphorus tribromide in DMF or a triarylphosphite/bromine system, is effective in minimizing the formation of undesirable ring-opened byproducts. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to produce this important synthetic intermediate. Careful control of temperature and slow addition of reagents are critical for successful and safe synthesis on both laboratory and industrial scales.

References

- 1. nbinno.com [nbinno.com]

- 2. Actylis - Cyclopropylmethanol [solutions.actylis.com]

- 3. Page loading... [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 6. byjus.com [byjus.com]

- 7. Substitution with PBr3 & SOCl2 [Video Lecture] - Chad's Prep® [chadsprep.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. Appel Reaction [organic-chemistry.org]

- 11. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. What is the product A of the reaction of cyclopentylmethanol with HBr? R.. [askfilo.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]

- 16. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]

- 17. WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Bromomethylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromomethylcyclopropane (CAS No. 7051-34-5) is a halogenated hydrocarbon that serves as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] Its unique structure, which incorporates a reactive bromomethyl group attached to a strained cyclopropane (B1198618) ring, makes it a valuable building block for introducing the cyclopropylmethyl moiety into more complex molecules.[2][3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its chemical reactivity.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1][4] It is characterized by its immiscibility in water but shows good solubility in common organic solvents such as chloroform, methanol, ethanol, ether, acetone, and benzene.[3][4] The compound is stable under normal conditions but is incompatible with strong bases and strong oxidizing agents.[2][3][5] It is also a flammable liquid and vapor.[2][6]

A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₄H₇Br[4] |

| Molecular Weight | 135.00 g/mol [7] |

| Boiling Point | 101 - 108 °C[2][8] |

| Density | 1.392 g/mL at 25 °C[7] |

| Refractive Index | n20/D 1.457[7] |

| Flash Point | 41 °C (105.8 °F)[2][6] |

| Appearance | Colorless to yellow liquid[3][4] |

| Solubility | Not miscible in water.[3][4] Soluble in Chloroform (Slightly), Methanol (Slightly), ethanol, ether, acetone, benzene.[3][4] |

Experimental Protocols

Synthesis of this compound from Cyclopropylmethanol (B32771)

A prevalent and efficient method for the synthesis of this compound involves the bromination of cyclopropylmethanol.[9] The use of phosphorus tribromide (PBr₃) in N,N-dimethylformamide (DMF) is a common approach that offers high selectivity and conversion rates, minimizing the formation of by-products like bromocyclobutane (B1266235) and 4-bromo-1-butene.[2][9]

Materials:

-

Cyclopropylmethanol

-

Phosphorus tribromide (PBr₃)

-

N,N-dimethylformamide (DMF)

-

Four-neck flask

-

Reflux condenser

-

Thermometer

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

Equip a four-neck flask with a reflux condenser, thermometer, magnetic stirrer, and a dropping funnel.

-

Add 95.5g of N,N-dimethylformamide (DMF) to the flask.[2]

-

Cool the flask to an internal temperature of 0-5°C.[2]

-

Slowly add 20.0g of phosphorus tribromide dropwise to the stirred DMF, ensuring the temperature is maintained between 0-5°C.[2]

-

After the complete addition of PBr₃, cool the reaction mixture to -10°C.[2]

-

Slowly introduce 8.0g of cyclopropylmethanol dropwise to the reaction mixture, carefully maintaining the temperature at or below -10°C.[2]

-

Once the addition of cyclopropylmethanol is complete, allow the reaction to age for 40 hours.[2]

-

Upon completion, the reaction mixture is washed.

-

The final product, this compound, is isolated and purified by vacuum distillation.[2][9]

This method has been reported to achieve a high conversion rate of cyclopropylmethanol with high selectivity for the desired this compound product.[2]

Caption: Synthesis workflow for this compound.

Reactivity and Applications

The chemical reactivity of this compound is largely defined by the presence of the bromine atom, which renders the adjacent carbon atom electrophilic and thus susceptible to nucleophilic attack.[2] This makes it a valuable reagent for introducing the cyclopropylmethyl group into various molecular scaffolds.[3][7]

Key reactions involving this compound include:

-

Nucleophilic Substitution: It readily reacts with nucleophiles, where the bromine atom is displaced. This is a fundamental transformation for incorporating the cyclopropylmethyl moiety.

-

Cross-Coupling Reactions: this compound is utilized in iron-catalyzed cross-coupling reactions with reagents like alkenyl Grignard reagents to form 1,4-dienes.[2][3] It has also been studied in coupling reactions with phenylmagnesium bromide.[7]

The cyclopropyl (B3062369) group itself influences the molecule's reactivity. In some cases, particularly with strong nucleophiles, cyclopropanes bearing electron-withdrawing groups can undergo ring-opening reactions.[2]

In the context of drug development, the cyclopropylmethyl group is a desirable structural motif. Its incorporation can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, this compound serves as a crucial starting material or intermediate in the synthesis of various pharmaceutical compounds.[1][4]

Caption: Reactivity of this compound in organic synthesis.

References

- 1. innospk.com [innospk.com]

- 2. benchchem.com [benchchem.com]

- 3. (Bromomethyl)cyclopropane | 7051-34-5 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemwhat.com [chemwhat.com]

- 6. (ブロモメチル)シクロプロパン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. (ブロモメチル)シクロプロパン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. Page loading... [guidechem.com]

An In-depth Technical Guide to (Bromomethyl)cyclopropane (CAS 7051-34-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Bromomethyl)cyclopropane, with the CAS registry number 7051-34-5, is a halogenated organic compound recognized for its critical role as a versatile synthetic intermediate.[1] Its structure, featuring a reactive bromomethyl group attached to a cyclopropane (B1198618) ring, makes it a valuable building block in organic chemistry, particularly in the pharmaceutical and fine chemical industries.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, key applications in drug discovery, and essential safety and handling information. The cyclopropylmethyl motif introduced by this reagent is a key structural feature in several commercial drugs, enhancing therapeutic efficacy and fine-tuning pharmacokinetic properties.[1][3]

Physicochemical and Spectroscopic Data

(Bromomethyl)cyclopropane is a colorless to slightly yellow, flammable liquid with a pungent odor.[2][4] It is stable under normal temperatures and pressures but is incompatible with strong bases and strong oxidizing agents.[4][5] It is soluble in many organic solvents like chloroform, methanol, ethanol, ether, acetone, and benzene, but not miscible in water.[2][4]

Physical and Chemical Properties

The key physicochemical properties of (bromomethyl)cyclopropane are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 7051-34-5 | [6] |

| Molecular Formula | C₄H₇Br | [6] |

| Molecular Weight | 135.00 g/mol | [6] |

| Appearance | Clear, colorless to slightly colored liquid | [4][7] |

| Boiling Point | 101 - 108 °C at 760 mmHg | [4][7] |

| Density | 1.392 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.457 | [4] |

| Flash Point | 41 °C / 105.8 °F | [7] |

| Solubility | Not miscible in water; Soluble in organic solvents | [2][4] |

| Vapor Density | 4.66 | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of (bromomethyl)cyclopropane. Data is available across various techniques:

-

Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectra are available for structure confirmation.[6][8]

-

Mass Spectrometry (MS): Electron ionization mass spectra are documented in databases such as the NIST WebBook.[6][9]

-

Infrared (IR) Spectroscopy: FTIR spectra have been recorded for this compound.[6]

-

Raman Spectroscopy: FT-Raman spectra are also available for vibrational mode analysis.[6]

Synthesis and Experimental Protocols

(Bromomethyl)cyclopropane is typically synthesized from cyclopropylmethanol (B32771) via bromination.[10] Various methods exist, aiming to achieve high purity and yield while minimizing the formation of isomeric byproducts like bromocyclobutane (B1266235) and 4-bromo-1-butene.[10] The choice of brominating agent and reaction conditions is critical.

Below is a summary of common synthesis methods.

| Starting Material | Reagents | Key Conditions | Yield | Purity | Source(s) |

| Cyclopropylmethanol | Triphenylphosphine (B44618), Bromine, DMF | Cool to -10°C before bromine addition | 77.5% | >97% | [4][11] |

| Cyclopropylmethanol | Phosphorus tribromide (PBr₃), N,N-dimethylformamide | Dropwise addition at 20°C, age for 1 hour | 85 mol% | 99.4% | [10] |

| Cyclopropylmethanol | Triarylphosphite, Bromine, Polar aprotic solvent | Add bromine <15°C, then add alcohol <0°C | >80% | >98% | [12][13] |

Experimental Protocol 1: Synthesis via Triphenylphosphine and Bromine

This method involves the in-situ formation of a phosphonium (B103445) bromide salt which then facilitates the conversion of the alcohol to the bromide.

Procedure:

-

Under a nitrogen atmosphere, charge a reaction vessel with 1250 mL of dimethylformamide (DMF).[11]

-

Add 280.8 g of triphenylphosphine to the vessel.[11]

-

Add 70 g of hydroxymethylcyclopropane with stirring and continue to stir at room temperature for 30 minutes.[11]

-

Cool the reaction solution to -10°C.[11]

-

Slowly add 158.3 g of bromine dropwise over a period of 4 hours, maintaining the temperature at -10°C.[11]

-

Upon completion of the reaction, the (bromomethyl)cyclopropane is isolated and purified by distillation.[11]

This protocol yields the product at 77.5% with a purity of over 97%.[11]

Caption: Synthesis workflow for (bromomethyl)cyclopropane.

Experimental Protocol 2: Synthesis via Phosphorus Tribromide

This method offers a high-yield route that suppresses the formation of isomers.[10]

Procedure:

-

In a four-neck flask equipped with a reflux condenser, thermometer, and magnetic stirrer, stir 95.5g of N,N-dimethylformamide at an internal temperature of 20°C.[10]

-

Slowly add 312.8g of phosphorus tribromide (PBr₃) dropwise at 20°C.[10]

-

Following the PBr₃ addition, slowly add 125.0g of cyclopropylmethanol at 20°C.[10]

-

After the addition is complete, allow the reaction to age for 1 hour.[10]

-

The reaction mixture is then washed and subjected to vacuum distillation to obtain pure (bromomethyl)cyclopropane.[10]

This protocol achieves a quantitative yield of 99 mol% before distillation, with a final isolated yield of 85 mol% and a purity of 99.4%.[10]

Applications in Drug Discovery and Organic Synthesis

(Bromomethyl)cyclopropane is a key building block for introducing the cyclopropylmethyl group into molecules.[14][15] This moiety is present in several FDA-approved drugs, where it can increase potency, improve metabolic stability, and modulate solubility.[1][3]

Pharmaceutical Intermediates

It serves as a crucial intermediate in the synthesis of several important pharmaceuticals:[1][16]

-

Betaxolol: A beta-blocker used for managing hypertension and glaucoma.[1]

-

Roflumilast: A treatment for chronic obstructive pulmonary disease (COPD).[1]

-

Naltrexone: Used in the management of opioid and alcohol dependence.[1]

Caption: Role as an intermediate in pharmaceuticals.

Cross-Coupling Reactions

(Bromomethyl)cyclopropane is used in the synthesis of 1,4-dienes through iron-catalyzed cross-coupling reactions with alkenyl Grignard reagents.[4][14] The coupling reaction with phenylmagnesium bromide has also been studied.[15] These reactions highlight its utility in forming carbon-carbon bonds, a fundamental process in constructing more complex molecular architectures.[1]

Safety and Toxicology

Proper handling of (bromomethyl)cyclopropane is essential due to its hazardous properties. It is a flammable liquid and vapor and is harmful if swallowed.[2][6]

Hazard Information and Handling

| Hazard Type | GHS Classification & Statements | Precautionary Measures & PPE |

| Physical Hazard | H226: Flammable liquid and vapor.[6] | P210: Keep away from heat, sparks, open flames. P241: Use explosion-proof equipment.[2][17] |

| Health Hazard | H302: Harmful if swallowed.[6] H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6] | P261: Avoid breathing vapor. P280: Wear protective gloves, eye protection, face protection.[17][18] |

| Handling & Storage | - | Store in a cool, dry, well-ventilated area away from incompatible materials (strong oxidizing agents, strong bases). Keep container tightly closed. Ground and bond containers when transferring.[5][7] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash off with soap and plenty of water. Ingestion: Do NOT induce vomiting. Rinse mouth with water. Inhalation: Move person into fresh air. Seek medical advice for all exposures.[18] | - |

Toxicological Data

Toxicological information is limited.[18] Short-term exposure may cause irritation to the eyes, skin, and respiratory tract.[2] Prolonged or repeated contact could potentially lead to systemic effects.[2]

-

Acute Oral Toxicity: LD50 Oral - Rat - > 500 - 2,000 mg/kg.[18]

-

Carcinogenicity: Not identified as a probable, possible, or confirmed human carcinogen by IARC.[5][18]

Caption: Summary of safety and handling protocols.

Conclusion

(Bromomethyl)cyclopropane (CAS 7051-34-5) is a high-value chemical intermediate with significant applications in modern organic synthesis, especially within the pharmaceutical industry. Its unique structure allows for the strategic incorporation of the cyclopropylmethyl group, a feature proven to enhance the biological activity of numerous drugs. Understanding its physicochemical properties, synthesis protocols, and handling requirements is paramount for its safe and effective utilization in research and development. The methodologies presented in this guide offer a foundation for chemists to produce and apply this versatile reagent efficiently and safely.

References

- 1. innospk.com [innospk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 4. (Bromomethyl)cyclopropane | 7051-34-5 [chemicalbook.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Bromomethylcyclopropane | C4H7Br | CID 81503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. (Bromomethyl)cyclopropane(7051-34-5) 13C NMR [m.chemicalbook.com]

- 9. Cyclopropane, (bromomethyl)- [webbook.nist.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. (Bromomethyl)cyclopropane synthesis - chemicalbook [chemicalbook.com]

- 12. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]

- 13. WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]

- 14. (Bromomethyl)cyclopropane-7051-34-5 [ganeshremedies.com]

- 15. (ブロモメチル)シクロプロパン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. Actylis - (Bromomethyl)-Cyclopropane - API Intermediate [solutions.actylis.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. (Bromomethyl)cyclopropane - Safety Data Sheet [chemicalbook.com]

Spectroscopic Profile of Bromomethylcyclopropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for bromomethylcyclopropane, a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra. This document is intended to serve as a key resource for researchers utilizing this compound in synthetic chemistry and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.3 | d | 2H | -CH₂Br |

| ~1.1 | m | 1H | -CH- |

| ~0.6 | m | 2H | -CH₂- (cyclopropyl) |

| ~0.3 | m | 2H | -CH₂- (cyclopropyl) |

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Data

The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| ~38.1 | -CH₂Br |

| ~13.5 | -CH- |

| ~5.0 | -CH₂- (cyclopropyl) |

Note: The spectrum is typically recorded with proton decoupling, resulting in singlet peaks for each carbon environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | C-H stretch (cyclopropyl) |

| ~3005 | Medium | C-H stretch (cyclopropyl) |

| ~2930 | Medium | C-H stretch (-CH₂Br) |

| ~1450 | Medium | CH₂ scissoring |

| ~1220 | Strong | C-Br stretch |

| ~1020 | Strong | Cyclopropane ring vibration |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Key Mass Spectrometry Data for this compound [2]

| m/z | Relative Intensity | Assignment |

| 134/136 | Low | [M]⁺ (Molecular ion, bromine isotopes) |

| 55 | High | [C₄H₇]⁺ (Loss of Br) |

| 41 | High | [C₃H₅]⁺ |

| 39 | Medium | [C₃H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation available.

NMR Spectroscopy

4.1.1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a clean 5 mm NMR tube.

4.1.2. Data Acquisition (¹H NMR):

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

4.1.3. Data Acquisition (¹³C NMR):

-

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-50 ppm.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2 seconds.

-

Temperature: 298 K.

4.1.4. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy

4.2.1. Sample Preparation (Neat Liquid):

-

Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin film.

4.2.2. Data Acquisition:

-

Instrument: Fourier-Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Place the prepared salt plates in the sample holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

Mass Spectrometry (GC-MS)

4.3.1. Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

4.3.2. Data Acquisition:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

Injector Temperature: 250 °C.

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 35-200.

4.3.3. Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, demonstrating how each technique contributes to the overall structural elucidation.

Caption: Workflow for structural elucidation of this compound.

References

Reactivity of (Bromomethyl)cyclopropane with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Bromomethyl)cyclopropane is a versatile synthetic building block prized for its ability to introduce the cyclopropylmethyl moiety, a common motif in medicinal chemistry. Its reactivity is characterized by a delicate balance between standard nucleophilic substitution and facile ring-opening, a dichotomy governed by the inherent strain of the three-membered ring. This technical guide provides a comprehensive analysis of the reaction pathways of (bromomethyl)cyclopropane with a range of nucleophiles. It includes a detailed examination of reaction mechanisms, quantitative data on yields and conditions, explicit experimental protocols, and visualizations of key chemical transformations to serve as a resource for professionals in organic synthesis and drug development.

Synthesis of (Bromomethyl)cyclopropane

The reliable synthesis of high-purity (bromomethyl)cyclopropane is crucial for its application. The most common and efficient methods involve the bromination of cyclopropylmethanol (B32771). While various brominating agents can be used, methods designed to suppress the formation of isomeric impurities like bromocyclobutane (B1266235) and 4-bromo-1-butene (B139220) are preferred.

Optimized Synthesis via Phosphorus Tribromide

A high-yield, high-selectivity method utilizes phosphorus tribromide in N,N-dimethylformamide (DMF), with careful temperature control to minimize rearrangement byproducts.

Experimental Protocol: Synthesis of (Bromomethyl)cyclopropane from Cyclopropylmethanol

-

Materials:

-

Cyclopropylmethanol (1.0 eq)

-

Phosphorus tribromide (PBr₃)

-

N,N-dimethylformamide (DMF)

-

Four-neck flask, reflux condenser, thermometer, magnetic stirrer, dropping funnel

-

-

Procedure:

-

To a four-neck flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add N,N-dimethylformamide.

-

Cool the flask to an internal temperature of 0-5°C using an ice bath.

-

Slowly add phosphorus tribromide (e.g., 20.0g) dropwise to the stirred DMF, ensuring the temperature is maintained between 0-5°C.

-

After the addition of PBr₃ is complete, cool the reaction mixture to -10°C.

-

Slowly add cyclopropylmethanol (e.g., 8.0g) dropwise to the reaction mixture, maintaining a temperature at or below -10°C.

-

Once the addition is complete, allow the reaction to age for approximately 40 hours.

-

Upon completion, the reaction mixture is washed.

-

The final product, (bromomethyl)cyclopropane, is isolated and purified by vacuum distillation.

-

Synthesis Data

The following table summarizes representative quantitative data for the synthesis of (bromomethyl)cyclopropane.

| Method | Brominating Agent | Solvent | Temperature | Yield (Isolated) | Purity | Byproducts | Reference |

| Optimized PBr₃ | PBr₃ | DMF | -10°C | 80 mol% | 99.6% | 0.4% | |

| Triphenylphosphite | Br₂ / Triphenylphosphite | DMF | < -5°C | 78% | 98.3% | Not specified | |

| Triphenylphosphine | Br₂ / Triphenylphosphine | DMF | -10°C | 77.5% | >97% | 0.6% |

Synthesis Workflow Diagram

The general workflow for the synthesis and purification of (bromomethyl)cyclopropane is outlined below.

Core Reactivity: A Dichotomy of Pathways

The chemical behavior of (bromomethyl)cyclopropane is dominated by the electrophilic nature of the carbon atom bonded to the bromine. As a primary alkyl halide, it is highly susceptible to bimolecular nucleophilic substitution (Sₙ2). However, the significant ring strain of the cyclopropyl (B3062369) group (approx. 28 kcal/mol) provides a thermodynamic driving force for ring-opening reactions, which can compete with or supersede simple substitution, particularly with strong nucleophiles or under forcing conditions.

Nucleophilic Substitution (Sₙ2) Reactions

The reaction of (bromomethyl)cyclopropane with a wide variety of nucleophiles proceeds via a classic Sₙ2 mechanism. This pathway is favored due to the primary nature of the electrophilic carbon, which is sterically accessible for backside attack by the nucleophile.

Sₙ2 Mechanism and Stereochemistry

The Sₙ2 reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon simultaneously as the bromide leaving group departs. This backside attack results in a Walden inversion, a complete inversion of the stereochemical configuration at the carbon center. Although the primary carbon of (bromomethyl)cyclopropane is not a stereocenter itself, this principle is fundamental to its reactivity.

Reactions with Common Nucleophiles

(Bromomethyl)cyclopropane serves as an excellent substrate for introducing the cyclopropylmethyl group using various nucleophiles. Polar aprotic solvents like DMF and DMSO are often preferred as they solvate the cation of the nucleophilic salt, increasing the reactivity of the "naked" nucleophilic anion.

Experimental Protocol: Synthesis of (Azidomethyl)cyclopropane (Adapted from)

-

Materials:

-

(Bromomethyl)cyclopropane (1.0 eq)

-

Sodium azide (B81097) (NaN₃, 1.5 eq)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Round-bottom flask, magnetic stirrer, heating mantle

-

-

Procedure:

-

Caution: Sodium azide and organic azides are toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood behind a safety shield.

-

Dissolve (bromomethyl)cyclopropane (1.0 eq) in DMSO in a round-bottom flask.

-

Add sodium azide (1.5 eq) as a solid to the solution with stirring.

-

Heat the reaction mixture (e.g., to 70°C) and stir overnight. Monitor reaction progress by TLC or GC-MS.

-

After cooling to ambient temperature, carefully add water to the reaction mixture.

-

Extract the product into an organic solvent (e.g., diethyl ether, 3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure.

-

Quantitative Data for Sₙ2 Reactions

The following table presents representative data for Sₙ2 reactions on (bromomethyl)cyclopropane and analogous primary alkyl halides.

| Nucleophile | Reagent | Solvent | Temp. | Time | Product | Yield | Reference |

| Azide (N₃⁻) | NaN₃ | DMSO | RT | 12 h | (Azidomethyl)cyclopropane | 73% (analog) | |

| Cyanide (CN⁻) | KCN | DMSO | 95°C | 8 h | Cyclopropylacetonitrile | 75-85% (analog) | |

| Cyanide (CN⁻) | NaCN | aq. EtOH | Reflux | 35 h | Glutaronitrile | 65-70% (from 1,3-dibromopropane) | |

| Thiophenoxide (PhS⁻) | NaSPh | DMF | RT | 2 h | (Phenylthiomethyl)cyclopropane | >95% (predicted) | General Sₙ2 |

Ring-Opening Reactions

Under certain conditions, particularly with strong, sterically hindered bases or at elevated temperatures, nucleophilic attack can lead to the opening of the strained cyclopropane (B1198618) ring. This typically proceeds via an elimination-addition or a radical mechanism.

Base-Promoted Ring Opening

Strong, non-nucleophilic bases like potassium tert-butoxide can induce the elimination of HBr to form a highly reactive cyclopropene (B1174273) intermediate. Subsequent nucleophilic addition to this strained ring leads to ring-opened products. This pathway is more commonly observed in more complex, substituted cyclopropanes but represents a potential side reaction for (bromomethyl)cyclopropane. The primary products are often homoallylic derivatives like 4-substituted-1-butenes.

Organometallic Cross-Coupling Reactions

A significant application of (bromomethyl)cyclopropane in synthesis is its use in carbon-carbon bond-forming reactions with organometallic reagents.

Iron-Catalyzed Cross-Coupling with Grignard Reagents

(Bromomethyl)cyclopropane readily participates in iron-catalyzed cross-coupling reactions with aryl and alkenyl Grignard reagents. These reactions provide an efficient route to synthesize substituted cyclopropylmethyl compounds and 1,4-dienes under mild conditions.

| Grignard Reagent (R-MgX) | Catalyst | Product | Yield | Reference |

| Phenylmagnesium bromide | FeCl₃ | Benzylcyclopropane | Quantitative (analog) | |

| Alkenyl Grignard | FeCl₃ | Cyclopropylmethyl-substituted 1,4-dienes | High | |

| Alkynyl Grignard | FeCl₂(SciOPP) | Alkynyl-substituted cyclopropanes | High |

Conclusion

The reactivity of (bromomethyl)cyclopropane is a compelling case study in the interplay of electronic effects and steric/strain factors. While its primary nature strongly predisposes it to Sₙ2 reactions with a wide array of soft and hard nucleophiles, the inherent strain of the cyclopropyl ring provides a constant thermodynamic driving force for alternative ring-opening pathways. For synthetic chemists and drug development professionals, understanding this duality is key. By carefully selecting the nucleophile, solvent, and temperature, one can selectively channel the reaction towards the desired cyclopropylmethyl-containing product or, alternatively, leverage ring-opening to access different molecular scaffolds. The facility of (bromomethyl)cyclopropane to also engage in robust, iron-catalyzed cross-coupling reactions further cements its status as a versatile and valuable building block for modern organic synthesis.

An In-depth Technical Guide on the Reaction Mechanisms of Bromomethylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reaction mechanisms of bromomethylcyclopropane, a versatile building block in organic synthesis. The document delves into the core principles governing its reactivity, with a particular focus on nucleophilic substitution and rearrangement reactions. Through a detailed examination of experimental data and computational studies, this guide elucidates the pivotal role of the highly stabilized cyclopropylmethyl carbocation intermediate. Quantitative data on product distributions and reaction kinetics are systematically presented in tabular format for comparative analysis. Detailed experimental protocols for key reactions are provided, alongside Graphviz diagrams illustrating the intricate reaction pathways. This guide is intended to be an essential resource for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical properties of this compound.

Introduction

This compound is a key synthetic intermediate utilized in the introduction of the cyclopropylmethyl moiety, a structural motif present in numerous biologically active molecules and pharmaceuticals. Its reactivity is characterized by a fascinating interplay of nucleophilic substitution and rearrangement reactions, stemming from the unique electronic properties of the cyclopropane (B1198618) ring. The high degree of s-character in the C-C bonds of the cyclopropane ring allows for effective stabilization of an adjacent positive charge, leading to the formation of the remarkably stable, non-classical cyclopropylmethyl carbocation. This carbocationic intermediate is central to understanding the diverse reactivity of this compound and the formation of various products.

Core Reaction Mechanisms

The reactions of this compound are predominantly governed by the formation of the cyclopropylmethyl carbocation. This intermediate can be trapped by nucleophiles or undergo rearrangement to other carbocationic species, leading to a mixture of products. The primary mechanistic pathways include:

-

SN1-type Nucleophilic Substitution: In the presence of a nucleophile, this compound can undergo a unimolecular nucleophilic substitution reaction. The rate-determining step is the departure of the bromide ion to form the cyclopropylmethyl carbocation, which is then rapidly attacked by the nucleophile.

-

Carbocation Rearrangement: The highly stabilized cyclopropylmethyl carbocation is in equilibrium with the cyclobutyl and homoallylic (3-buten-1-yl) carbocations. This rearrangement is a key feature of cyclopropylmethyl systems and leads to the formation of rearranged products.[1] The distribution of these products is highly dependent on the reaction conditions, including the solvent and the nucleophile.

The general reaction scheme can be visualized as follows:

Caption: General reaction scheme for this compound.

Quantitative Data on Product Distribution and Kinetics

The product distribution in reactions of this compound is a critical aspect of its chemistry. The following tables summarize key quantitative data from various studies.

Table 1: Product Distribution in the Synthesis of this compound

The synthesis of this compound from cyclopropylmethanol (B32771) often yields rearranged byproducts.

| Starting Material | Brominating Agent | Product | Yield (%) | Reference |

| Cyclopropylmethanol | PBr₃ / DMF | This compound | 74 | [2] |

| Bromocyclobutane | 9 | [2] | ||

| 4-Bromo-1-butene | 2 | [2] |

Table 2: Kinetic Data for the Solvolysis of Cyclopropylcarbinyl Bromide

The solvolysis of cyclopropylcarbinyl bromide (this compound) has been studied to understand the influence of the solvent on the reaction rate. The Grunwald-Winstein equation, log(k/k₀) = lN + mY, is used to correlate the specific rate of solvolysis (k) with the solvent nucleophilicity (N) and ionizing power (Y).

| Substrate | l (Sensitivity to Solvent Nucleophilicity) | m (Sensitivity to Solvent Ionizing Power) | Reference |

| Cyclopropylcarbinyl Bromide | 0.42 | 0.75 | [3] |

| Cyclobutyl Bromide | 0.53 | 0.94 | [3] |

The relatively low 'l' value and high 'm' value for cyclopropylcarbinyl bromide are consistent with a mechanism involving a rate-determining ionization step to form a carbocation, with some degree of nucleophilic solvent assistance.[3]

Detailed Experimental Protocols

General Protocol for Nucleophilic Substitution with Sodium Azide (B81097)

This protocol describes a general procedure for the reaction of this compound with sodium azide to form cyclopropylmethyl azide.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in DMSO.

-

Add sodium azide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain cyclopropylmethyl azide.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol for the Analysis of Solvolysis Products by GC-MS

This protocol outlines a method for the qualitative and quantitative analysis of the products from the solvolysis of this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for separating volatile organic compounds (e.g., DB-5ms)

Procedure:

-

Sample Preparation: At various time points, withdraw an aliquot of the solvolysis reaction mixture. Quench the reaction by adding the aliquot to a vial containing a suitable solvent (e.g., dichloromethane) and an internal standard.

-

GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

GC Method:

-

Injector temperature: 250 °C

-

Oven program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) at a controlled rate.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Method:

-

Ionization mode: Electron ionization (EI) at 70 eV.

-

Scan range: m/z 35-300.

-

-

Data Analysis:

-

Identify the products (cyclopropylmethanol, cyclobutanol, 3-buten-1-ol, etc.) by comparing their mass spectra with a library of known compounds and their retention times with authentic standards.

-

Quantify the products by integrating the peak areas of their corresponding signals and comparing them to the peak area of the internal standard.

-

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways in the reactions of this compound.

Caption: SN1 reaction pathway of this compound.

Caption: Rearrangement pathways of the cyclopropylmethyl carbocation.

Conclusion

The reactions of this compound are mechanistically rich, primarily proceeding through a highly stabilized cyclopropylmethyl carbocation. This intermediate can be intercepted by nucleophiles to afford substitution products or undergo rearrangement to yield cyclobutyl and homoallylic derivatives. The product distribution is sensitive to reaction conditions, offering opportunities for synthetic control. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for chemists aiming to utilize this compound in their synthetic endeavors. A thorough understanding of these reaction mechanisms is crucial for the rational design of synthetic routes and the development of novel molecules in the pharmaceutical and materials sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]

- 3. Correlation of the rates of solvolysis of cyclopropylcarbinyl and cyclobutyl bromides using the extended Grunwald-Winstein equation - PubMed [pubmed.ncbi.nlm.nih.gov]

Bromomethylcyclopropane: A Comprehensive Technical Guide for Cyclopropylmethylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromomethylcyclopropane, also known as cyclopropylmethyl bromide, is a key synthetic intermediate utilized for the introduction of the cyclopropylmethyl moiety into a wide range of molecules.[1][2] The cyclopropyl (B3062369) group is a valuable structural motif in medicinal chemistry, known to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[3][4][5] This technical guide provides an in-depth overview of this compound as a cyclopropylmethylating agent, covering its synthesis, reactivity, and applications, with a focus on providing practical experimental protocols and quantitative data for researchers in organic synthesis and drug development.

Synthesis of this compound

The most common methods for the synthesis of this compound start from cyclopropylmethanol (B32771). Key considerations in the synthesis are achieving high purity and minimizing the formation of isomeric byproducts such as bromocyclobutane (B1266235) and 4-bromo-1-butene, which have close boiling points to the desired product, making purification by distillation challenging.[6]

Method 1: From Cyclopropylmethanol using Phosphorus Tribromide

A high-yield and high-purity method involves the bromination of cyclopropylmethanol with phosphorus tribromide in the presence of N,N-dimethylformamide (DMF).[6]

Experimental Protocol:

-

To a four-neck flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 95.5 g of N,N-dimethylformamide at an internal temperature of 20°C.[6]

-

Slowly add 20.0 g of phosphorus tribromide dropwise at 0-5°C.[6]

-

Subsequently, slowly add 8.0 g of cyclopropylmethanol at -10°C.[6]

-

Allow the reaction to age for 40 hours.[6]

-

After the reaction is complete, the mixture is washed and subjected to vacuum distillation to yield this compound.[6]

Quantitative Data for Synthesis Methods:

| Method | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Ref. |

| 1 | PBr₃ | DMF | -10 to 20 | 40 | 80 | 99.6 | [6] |

| 2 | PBr₃ | DMF | 20 | 1 | 85 | 99.4 | [6] |

| 3 | Br₂ / Triphenylphosphine (B44618) | DMF | -10 to RT | 4 | 77.5 | >97 | [7] |

Method 2: From Cyclopropylmethanol using Triphenylphosphine and Bromine

This method, while effective, can be more expensive and generate significant phosphorus waste.[6][8]

Experimental Protocol:

-

In a reaction vessel under a nitrogen atmosphere, place 1250 mL of dimethylformamide (DMF).[7]

-

Add 280.8 g of triphenylphosphine and then 70 g of cyclopropylmethanol, and stir the mixture for 30 minutes at room temperature.[7]

-

Cool the solution to -10°C.[7]

-

Slowly add 158.3 g of bromine dropwise over 4 hours.[7]

-

The reaction mixture is then worked up by distillation to obtain this compound.[7]

Reactivity and Mechanism of Cyclopropylmethylation

This compound is an excellent electrophile for SN2 reactions due to the primary nature of the carbon bearing the bromine atom.[9] The reaction proceeds via a backside attack of a nucleophile, leading to the displacement of the bromide ion.[10]

Potential Side Reactions

-

E2 Elimination: The use of bulky or strong, non-nucleophilic bases can lead to E2 elimination, forming cyclopropylidene methane, although this is generally less favored for primary halides.[3][10]

-

Over-alkylation: With nucleophiles containing multiple reactive sites, such as primary amines, over-alkylation to form tertiary amines or even quaternary ammonium (B1175870) salts can occur. Careful control of stoichiometry is crucial to minimize this.[4]

-

Ring-Opening: While the cyclopropylmethyl system is relatively stable, under certain conditions, particularly those favoring carbocation formation (SN1 conditions), rearrangement and ring-opening can occur. It is therefore advisable to employ conditions that favor the SN2 pathway.[11]

Applications in Cyclopropylmethylation

This compound is a versatile reagent for the cyclopropylmethylation of a variety of nucleophiles.

N-Cyclopropylmethylation of Amines

Experimental Protocol (General):

-

Dissolve the amine (1.0 eq) and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq) in a polar aprotic solvent like acetonitrile (B52724) or DMF.

-

Add this compound (1.1-1.5 eq) to the mixture.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

-

Filter the inorganic salts and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography.

Quantitative Data for N-Cyclopropylmethylation:

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |

| Isatin | K₂CO₃ | DMF (MW) | 150 | 0.17 | 95 | [12] |

| Substituted Anilines | Base | Various | Various | Various | Moderate to High | [13] |

O-Cyclopropylmethylation of Phenols and Alcohols (Williamson Ether Synthesis)

Experimental Protocol (for Phenols):

-

To a suspension of the phenol (B47542) (1.0 eq) and K₂CO₃ or Cs₂CO₃ (2.0 eq) in acetonitrile, add this compound (1.2 eq).[14]

-

Stir the mixture at room temperature for 6 hours or until completion.[14]

-

Filter the reaction mixture to remove inorganic salts.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[14]

-

Purify the crude product by column chromatography.[14]

Experimental Protocol (for Aliphatic Alcohols):

-

To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0°C, add the alcohol (1.0 eq).[14]

-

Stir the mixture for 1-2 hours at 0°C.

-

Add a solution of this compound (1.1 eq) in THF at 0°C.[14]

-

Stir for 4 hours or until the reaction is complete.

-

Quench the reaction with 6N HCl and extract with an organic solvent.

-

Wash the organic layer with water and brine, dry, and concentrate.

-

Purify by column chromatography.[14]

S-Cyclopropylmethylation of Thiols

Experimental Protocol (General):

-

Dissolve the thiol (1.0 eq) in a suitable solvent such as DMF or ethanol (B145695).

-

Add a base like sodium ethoxide or potassium carbonate (1.1 eq) and stir for 30 minutes.

-

Add this compound (1.1 eq) and stir at room temperature or with gentle heating until the reaction is complete.

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify by column chromatography.

C-Cyclopropylmethylation of Active Methylene (B1212753) Compounds

Experimental Protocol (Alkylation of Diethyl Malonate):

-

Prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in absolute ethanol.

-

Add diethyl malonate (1.0 eq) dropwise to the stirred, hot alkoxide solution.

-

Subsequently, add this compound (1.05 eq) dropwise.

-

After the addition is complete, reflux the mixture until the reaction is complete.

-

Cool the mixture, neutralize with acetic acid, and filter the sodium bromide.

-

Remove the ethanol by distillation.

-

Dissolve the residue in water and extract with ether.

-

Dry the organic layer and distill to obtain the product.[15]

Quantitative Data for C-Cyclopropylmethylation:

| Substrate | Base | Solvent | Alkylating Agent | Yield (%) | Ref. |

| Diethyl Malonate | NaOEt | Ethanol | This compound | 79-83 (with methyl bromide) | [15] |

| Ethyl Acetoacetate | NaOEt | Ethanol | This compound | Varies | [1][16] |

Spectroscopic Characterization

Representative spectroscopic data for cyclopropylmethylated products:

N-Benzyl-N-(cyclopropylmethyl)amine:

-

¹H NMR (CDCl₃): Signals for the cyclopropyl protons are expected in the upfield region (approx. 0.1-1.0 ppm), the methylene bridge protons adjacent to the nitrogen and cyclopropyl ring (approx. 2.4 ppm, d), the benzylic protons (approx. 3.8 ppm, s), and the aromatic protons (approx. 7.2-7.4 ppm).

-

¹³C NMR (CDCl₃): Characteristic signals for the cyclopropyl carbons (approx. 4-11 ppm), the methylene bridge carbon (approx. 58 ppm), the benzylic carbon (approx. 58 ppm), and the aromatic carbons (approx. 127-140 ppm).

Cyclopropylmethyl Phenyl Ether:

-

¹³C NMR: Signals for the cyclopropyl carbons (approx. 3-10 ppm), the methylene carbon (approx. 74 ppm), and the aromatic carbons (approx. 116-160 ppm).[17]

Applications in Drug Development: The Cyclopropylmethyl Moiety in GPCR Ligands

The cyclopropylmethyl group is a prominent feature in many biologically active compounds, particularly those targeting G-protein coupled receptors (GPCRs) like opioid receptors.[13][14] Its inclusion can significantly impact a drug's pharmacological profile.

Role in Opioid Receptor Modulation

In many opioid receptor modulators, the N-cyclopropylmethyl substituent is crucial for antagonist or partial agonist activity.[13][14] It is found in well-known drugs such as naltrexone (B1662487) and nalbuphine. The rigid and lipophilic nature of the cyclopropylmethyl group influences how the ligand binds to the receptor, affecting the conformational changes that trigger downstream signaling pathways.[13][14]

GPCR Signaling Pathways

GPCRs, upon activation by a ligand, initiate intracellular signaling cascades primarily through G-proteins or β-arrestin pathways.[17][18]

Ligands containing a cyclopropylmethyl group can act as "biased agonists," preferentially activating one pathway over the other. For instance, some cyclopropylmethyl-containing opioid modulators show biased antagonism of the β-arrestin pathway, which is associated with adverse effects, while having a partial agonist effect on the G-protein pathway, which is linked to analgesia.[14] This biased signaling is a key area of research in modern drug development, aiming to create safer and more effective therapeutics.

Experimental Workflow

A typical workflow for the synthesis, purification, and characterization of a cyclopropylmethylated compound is outlined below.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of the cyclopropylmethyl group into organic molecules. Its reactivity is dominated by the SN2 mechanism, allowing for the straightforward alkylation of a wide range of nucleophiles under relatively mild conditions. The resulting cyclopropylmethyl-containing compounds are of significant interest, particularly in the field of drug discovery, where this moiety can impart desirable pharmacological properties. This guide provides researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.

References

- 1. m.youtube.com [m.youtube.com]

- 2. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]

- 5. BJOC - Search Results [beilstein-journals.org]

- 6. WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]

- 7. (Bromomethyl)cyclopropane synthesis - chemicalbook [chemicalbook.com]

- 8. kgroup.du.edu [kgroup.du.edu]

- 9. cactus.utahtech.edu [cactus.utahtech.edu]

- 10. 8.1 E2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 11. researchgate.net [researchgate.net]

- 12. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 13. scholarship.richmond.edu [scholarship.richmond.edu]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Khan Academy [khanacademy.org]

Authored for: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Electronic Effects of the Cyclopropyl (B3062369) Group in Bromomethylcyclopropane

Date: December 21, 2025

Abstract

The cyclopropyl group is a unique structural motif in organic chemistry, imparting significant and often desirable electronic and conformational properties to molecules. In this compound, the interplay between the strained three-membered ring and the adjacent electrophilic center dictates its reactivity and utility as a synthetic building block. This technical guide provides a comprehensive analysis of the electronic effects of the cyclopropyl group in this context. It covers the theoretical underpinnings of cyclopropane's electronic structure, its powerful ability to stabilize adjacent carbocations, and the mechanistic pathways that govern the reactivity of this compound. This document consolidates spectroscopic data, kinetic insights, and detailed experimental protocols to serve as a critical resource for professionals leveraging this versatile chemical entity in research and development.

Introduction

The cyclopropane (B1198618) ring, while seemingly a simple cycloalkane, possesses electronic characteristics more akin to an olefin. Its inherent ring strain, a consequence of compressed C-C-C bond angles, results in C-C bonds with high p-character.[1][2] This unique bonding arrangement allows the cyclopropyl group to act as a potent π-electron donor through conjugation, a property that is central to its chemical behavior.[3] this compound serves as an exemplary substrate for studying these effects. As a primary alkyl bromide, its reactivity, particularly in nucleophilic substitution reactions, is unexpectedly high. This enhancement is a direct consequence of the electronic stabilization afforded by the neighboring cyclopropyl group to the incipient carbocation intermediate, making it a valuable tool in organic synthesis, including the preparation of pharmaceuticals and agrochemicals.[4][5]

Theoretical Framework: The Electronic Structure of the Cyclopropyl Group

The unusual electronic properties of the cyclopropyl group are rationalized by two primary bonding models: the Coulson-Moffitt (bent-bond) model and the Walsh model.

-

Coulson-Moffitt Model: This model describes the C-C bonds as being formed by the overlap of sp⁵-hybridized orbitals, resulting in "bent" or "banana" bonds that lie outside the internuclear axes. This arrangement reduces angle strain and imparts significant p-character to the bonds.[1]

-

Walsh Model: The Walsh model provides a molecular orbital perspective. It proposes that each carbon atom is sp²-hybridized. Two of these orbitals form bonds to hydrogen (or other substituents), while the third participates in forming the C-C sigma framework. The remaining p-orbital on each carbon combines to form a set of three molecular orbitals. The highest occupied molecular orbital (HOMO) has π-symmetry, similar to a double bond, which explains the group's ability to engage in conjugation and stabilize adjacent positive charges.[1]

This inherent π-character is the foundation for the cyclopropyl group's profound electronic influence. It can effectively donate electron density to an adjacent empty p-orbital, an interaction that is maximized when the p-orbital is parallel to the plane of the C-C bonds of the ring.

Caption: Logical flow of the Walsh model for cyclopropane bonding.

Reactivity of this compound: The Cyclopropylmethyl Cation

The defining feature of this compound's reactivity is its propensity to undergo S_N1-type reactions via the formation of the cyclopropylmethyl carbocation. Despite being a primary halide, which would typically favor an S_N2 mechanism, the departure of the bromide ion is greatly accelerated by the participation of the cyclopropyl group.

The resulting cyclopropylmethyl carbocation is exceptionally stable, even more so than a benzyl (B1604629) or secondary carbocation.[6] This stability arises from the delocalization of the positive charge from the exocyclic carbon into the C-C bonds of the ring.[6][7] This delocalization is so effective that the structure of the cation is often described as non-classical, with significant charge density on the ring carbons.

Carbocation Rearrangement

A critical aspect of the cyclopropylmethyl cation's chemistry is its rapid, reversible equilibrium with the cyclobutyl and homoallyl (but-3-en-1-yl) cations.[6][8] This rearrangement occurs because all three isomeric cations are close in energy and are separated by low activation barriers. Consequently, reactions proceeding through the cyclopropylmethyl cation often yield a mixture of products derived from trapping any of these three intermediates by a nucleophile.[9]

Caption: Rearrangement pathways of the cyclopropylmethyl cation.

Quantitative Data

The electronic effects of the cyclopropyl group are reflected in the physical and spectroscopic properties of this compound.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇Br | [10] |

| Molecular Weight | 135.00 g/mol | [10][11] |

| Boiling Point | 105-107 °C | [10] |

| Density | 1.392 g/mL at 25 °C | [10] |

| Refractive Index (n²⁰/D) | 1.457 | |

| ¹H NMR (CDCl₃) | ||

| δ ~3.2 ppm (d, 2H) | -CH₂Br protons | [11][12] |

| δ ~1.1 ppm (m, 1H) | -CH proton | [11][12] |

| δ ~0.6 ppm (m, 2H) | Ring CH₂ protons | [11][12] |

| δ ~0.3 ppm (m, 2H) | Ring CH₂ protons | [11][12] |

| ¹³C NMR (CDCl₃) | ||

| δ ~36.0 ppm | -CH₂Br carbon | [10][11] |

| δ ~14.0 ppm | -CH carbon | [10][11] |

| δ ~5.0 ppm | Ring CH₂ carbons | [10][11] |

| IR (liquid film) | ||

| ~3080, 3005 cm⁻¹ | C-H stretch (cyclopropyl) | [11][13] |

| ~2930 cm⁻¹ | C-H stretch (methylene) | [14] |

| ~1240 cm⁻¹ | C-Br stretch | [14] |

| ~1020 cm⁻¹ | Cyclopropane ring deformation | [11][13] |

Note: Exact chemical shifts (δ) and coupling constants (J) can vary slightly depending on the solvent and spectrometer frequency.

Experimental Protocols

Synthesis of this compound from Cyclopropylmethanol (B32771)

This protocol describes a common laboratory-scale synthesis via the Appel reaction, which minimizes isomeric byproducts.[9]

Materials:

-

Cyclopropylmethanol

-

Triphenylphosphine (B44618) (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine (1.1 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add carbon tetrabromide (1.1 eq) portion-wise to the stirred solution. The mixture will turn into a yellow-orange slurry.

-

Add a solution of cyclopropylmethanol (1.0 eq) in anhydrous DCM dropwise to the slurry over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC or GC until the starting material is consumed.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer successively with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation under atmospheric pressure to yield pure this compound (b.p. 105-107 °C).[10]

Caption: Workflow for the synthesis of this compound.

Protocol: Kinetic Analysis of Solvolysis

This protocol outlines a general method for determining the rate of solvolysis of this compound in a mixed solvent system (e.g., ethanol/water).

Materials:

-

This compound

-

Ethanol/Water solvent mixture (e.g., 80:20 v/v)

-

Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)

-

Phenolphthalein (B1677637) indicator

-